Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 29571-46-8. Its molecular weight is 198.18 and its IUPAC name is ethyl (2,4-dihydroxy-5-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is 1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Synthesis and Transformation
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is involved in various synthesis and transformation processes. For example, it was used in the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, which was further reacted with amines and hydrazines to yield amino substituted products (Bevk et al., 2001).
2. Antitumor Activities
Compounds derived from Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate have shown potential in antitumor activities. For instance, derivatives synthesized from this compound exhibited selective antitumor activities, indicating the possible contribution of the R-configuration in these activities (Xiong Jing, 2011).
3. Oxidation Reactions
The compound is also significant in oxidation reactions. Ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates, related to Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, were oxidized to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate (Memarian & Farhadi, 2009).
4. Biological Evaluation
The compound's derivatives have been studied for low antibacterial and antitumor activity. This indicates its potential use in the development of new therapeutic agents (Gasparyan et al., 2016).
5. Structural Studies
Structural studies of compounds related to Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate have been conducted using techniques like X-ray crystallography, providing insights into their molecular structures (Liu et al., 2014).
6. Enzymatic Activity
Derivatives of this compound have been used in enzymatic activity studies, showing potential effects on increasing reactivity of enzymes like cellobiase (Abd & Gawaad, 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLNVOZDUMQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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